Cas no 2096335-77-0 (Pyridine, 4-(1-methylethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)

Pyridine, 4-(1-methylethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- structure
2096335-77-0 structure
Product name:Pyridine, 4-(1-methylethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
CAS No:2096335-77-0
MF:C14H22BNO3
Molecular Weight:263.140384197235
MDL:MFCD11878254
CID:5154359

Pyridine, 4-(1-methylethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 化学的及び物理的性質

名前と識別子

    • Pyridine, 4-(1-methylethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • MDL: MFCD11878254
    • インチ: 1S/C14H22BNO3/c1-10(2)17-12-7-8-16-9-11(12)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3
    • InChIKey: GLQKBIQYQQOBLD-UHFFFAOYSA-N
    • SMILES: C1=NC=CC(OC(C)C)=C1B1OC(C)(C)C(C)(C)O1

Pyridine, 4-(1-methylethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB389845-100 mg
4-Isopropoxypyridine-3-boronic acid pinacol ester
2096335-77-0
100mg
€892.00 2023-04-25
abcr
AB389845-100mg
4-Isopropoxypyridine-3-boronic acid pinacol ester
2096335-77-0
100mg
€892.00 2023-09-05

Pyridine, 4-(1-methylethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 関連文献

Pyridine, 4-(1-methylethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-に関する追加情報

Pyridine, 4-(1-Methylethoxy)-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl) (CAS No. 2096335-77-0): A Versatile Building Block in Modern Medicinal Chemistry

The compound Pyridine, specifically the derivative 4-(1-methylethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) (CAS No. 2096335-77-0), represents a critical intermediate in contemporary chemical synthesis and drug discovery. This compound combines the structural versatility of a pyridine scaffold with functional groups that enable precise modulation of pharmacokinetic properties. The presence of a tert-butoxy substituent at position 4 and a dioxaborolane moiety at position 3 positions this molecule as an ideal platform for further derivatization in medicinal chemistry programs.

In recent years,dioxaborolane-containing compounds have gained significant attention due to their role in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern organic synthesis. The boronate ester functionality (Bpin group) allows for efficient site-specific conjugation with aryl halides under mild conditions. This property has been leveraged in the design of prodrugs and targeted drug delivery systems where controlled release mechanisms are critical. Studies published in the Journal of Medicinal Chemistry (2023) highlight how such boron-functionalized pyridines enable the creation of bioisosteres with improved metabolic stability compared to traditional nitrogen-based analogs.

The tert-butoxy substituent (OCH(CH3)2) contributes unique physicochemical properties to this molecule. Computational modeling studies using density functional theory (DFT) reveal that this group modulates electronic distribution across the pyridine ring system. This effect enhances ligand efficiency when incorporated into kinase inhibitors—a class of therapeutics increasingly employed in oncology and autoimmune disease treatment regimens. Recent preclinical data from Nature Communications (Jan 2024) demonstrate that analogous structures exhibit submicromolar IC50 values against epidermal growth factor receptor (EGFR) mutants.

In material science applications,dioxaborolane-functionalized pyridines are being explored as precursors for organoboron polymers with tailored electronic properties. Researchers at Stanford University recently reported self-healing polymer networks synthesized through controlled radical polymerization of boron-containing monomers like this compound. These materials exhibit tunable dielectric constants (ε = 3.8–6.1) and exceptional thermal stability up to 180°C—properties highly desirable for next-generation electronic device components.

Clinical translation efforts have focused on leveraging this compound's structural flexibility for targeted prodrug design. A phase I clinical trial (NCT05678912) currently evaluates a topoisomerase II inhibitor conjugated via its boronate ester to a tumor-penetrating peptide vector. Early pharmacokinetic data indicate enhanced tumor accumulation while minimizing off-target effects—a breakthrough enabled by the strategic placement of both functional groups on the pyridine core.

Synthetic methodologies for accessing this compound have evolved significantly since its initial preparation in 2018. Modern protocols employ palladium-catalyzed arylation strategies starting from commercially available pyridine derivatives. A notable advancement published in Angewandte Chemie (March 2024) describes a one-pot sequence using microwave-assisted conditions achieving >95% yield with minimal purification steps—a critical improvement for large-scale manufacturing scenarios.

Safety profiles established through extensive toxicological screening confirm low acute toxicity (LD50>5 g/kg orally in rodents). Chronic exposure studies over 90 days revealed no significant organ pathology at therapeutic dose levels when administered via subcutaneous routes—a critical advantage for potential long-term therapeutic applications such as antiviral or anti-inflammatory regimens.

This compound's unique combination of synthetic accessibility and functional group compatibility has positioned it at the forefront of current research initiatives targeting:

  • Boronate ester-based prodrugs
  • Precise drug delivery systems
  • Kinase inhibitor scaffolds
  • Tunable polymer precursors
  • Palladium-catalyzed synthesis pathways

Ongoing investigations into its photophysical properties suggest potential applications in bioimaging agents when combined with fluorescent reporters—opening new avenues for real-time therapeutic monitoring systems.

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